molecular formula C19H20BrN3O3S2 B2647768 N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 892852-62-9

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2647768
CAS No.: 892852-62-9
M. Wt: 482.41
InChI Key: PNLASTYOMHFHBL-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Sulfamoylation: The brominated benzothiazole is reacted with butyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl derivative.

    Amidation: Finally, the sulfamoyl derivative is coupled with 4-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The specific substitution pattern and functional groups contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2/c1-3-4-12-23(2)28(25,26)14-10-8-13(9-11-14)18(24)22-19-21-17-15(20)6-5-7-16(17)27-19/h5-11H,3-4,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLASTYOMHFHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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